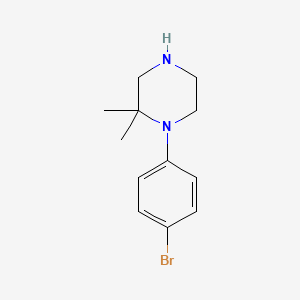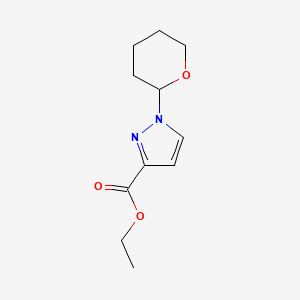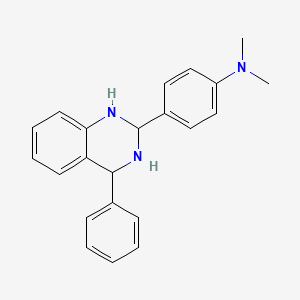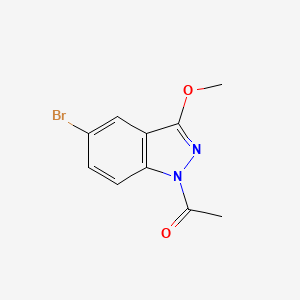![molecular formula C9H7BrN2O B13891081 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. The compound consists of an imidazo[1,2-a]pyridine core with a bromo substituent at the 3-position and an ethanone group at the 1-position. This structure imparts the compound with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
The synthesis of 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent at room temperature, which facilitates the formation of the desired product through a one-pot tandem cyclization and bromination process . Another approach utilizes ethyl acetate as a solvent, with tert-butyl hydroperoxide (TBHP) promoting the cyclization and bromination reactions without the need for a base . These methods are advantageous due to their simplicity and efficiency, allowing for the production of this compound in good yields.
Chemical Reactions Analysis
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent at the 3-position can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include TBHP for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a wide range of substituted imidazo[1,2-a]pyridines and related heterocycles.
Scientific Research Applications
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies aimed at understanding enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. The bromo substituent and ethanone group further enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Lacks the ethanone group, which may reduce its binding affinity and specificity.
1-{3-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one: The chloro substituent may alter the compound’s reactivity and biological activity compared to the bromo analog.
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}propan-1-one: The longer alkyl chain may affect the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(3-bromoimidazo[1,2-a]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)12-5-3-2-4-7(12)11-8/h2-5H,1H3 |
InChI Key |
QBQRJCDPTCPCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N2C=CC=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)


![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)







